molecular formula C26H27NO B1163599 JWH 210 8-ethylnaphthyl isomer

JWH 210 8-ethylnaphthyl isomer

Cat. No. B1163599
M. Wt: 369.5
InChI Key: FRVNYZYXZMSTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 210 is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends. JWH 210 8-ethylnaphthyl isomer is a positional isomer of JWH 210, having the ethyl side chain at the 8 position rather than at the 4 position of the naphthyl group. The biological activities of this isomer have not been determined. This product is intended for forensic purposes.

Scientific Research Applications

1. Forensic Toxicology and Differentiation of Isomers

JWH-210, as a synthetic cannabinoid, has been a subject of interest in forensic toxicology. Kusano et al. (2016) focused on differentiating the regioisomers of JWH-210. Their study utilized gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) for isomer differentiation, underscoring the importance of such methods in forensic analyses, especially given the structural similarities between various synthetic cannabinoids (Kusano et al., 2016).

2. Neurotoxicity Studies

Cha et al. (2015) conducted a study on the neurotoxicity of synthetic cannabinoids, including JWH-210. Their research used experimental mice to observe behavioral changes and histopathological changes, indicating potential neurotoxic effects of these substances (Cha et al., 2015).

3. Immunotoxicity Research

Gu et al. (2017) explored the immunotoxicity of JWH-210, examining its effects on lymphoid organs, viability of splenocytes and thymocytes, and immune cell activators in mice. Their findings suggested JWH-210's cytotoxicity and its influence on T-cell activator levels, highlighting the potential immunological impacts of synthetic cannabinoids (Gu et al., 2017).

4. Pharmacokinetics and Metabolism Studies

Schaefer et al. (2017) investigated the metabolic patterns of JWH-210 in pig urine. They found that understanding the pharmacokinetic properties of synthetic cannabinoids like JWH-210 is crucial for interpreting analytical results in cases of intoxication, further contributing to forensic toxicology (Schaefer et al., 2017).

properties

Product Name

JWH 210 8-ethylnaphthyl isomer

Molecular Formula

C26H27NO

Molecular Weight

369.5

IUPAC Name

(8-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C26H27NO/c1-3-5-8-17-27-18-23(21-14-6-7-16-24(21)27)26(28)22-15-10-13-20-12-9-11-19(4-2)25(20)22/h6-7,9-16,18H,3-5,8,17H2,1-2H3

InChI Key

FRVNYZYXZMSTJD-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)CC

synonyms

(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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